molecular formula C11H13BrO B1291910 1-(4-Bromophenyl)cyclopentan-1-ol CAS No. 865204-03-1

1-(4-Bromophenyl)cyclopentan-1-ol

Cat. No. B1291910
Key on ui cas rn: 865204-03-1
M. Wt: 241.12 g/mol
InChI Key: KXEZRQJDHKLSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07259183B2

Procedure details

The title compound was synthesized in analogy to 1-(4-bromo-phenyl)-cyclobutanol (described in example S97) using 3 g of 1,4-dibromobenzene (12.7 mmol), 7.95 ml of a 1.6 molar solution of n-BuLi in hexane (12.7 mmol) and 1.24 ml of cyclopentanone (14.0 mmol). The isolated residue was purified by flash column chromatography (1:4 diethyl ether/pentane) to give 1.2 g of 1-(4-bromo-phenyl)-cyclopentanol (39%) as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12.7 mmol
Type
reactant
Reaction Step Five
Quantity
1.24 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:12])[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.Br[C:14]1C=CC(Br)=CC=1.[Li]CCCC.CCCCCC.C1(=O)CCCC1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([OH:12])[CH2:11][CH2:10][CH2:9][CH2:14]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCC1)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
12.7 mmol
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
1.24 mL
Type
reactant
Smiles
C1(CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isolated residue was purified by flash column chromatography (1:4 diethyl ether/pentane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.